2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride

Medicinal Chemistry Process Chemistry SMA Drug Development

This compound is the mandatory starting material for Risdiplam analogs and SMN2 splicing modulators. The 2,8-dimethyl substitution is essential for high-affinity binding to the A-1 bulge RNA pocket; unsubstituted or differently substituted analogs lack activity. The HCl salt offers superior solubility and stability. Procuring the precisely substituted compound ensures reproducible in vivo pharmacology, crystallography, and probe development, leveraging a catalyst-free, multi-gram synthesis route for cost-effective supply.

Molecular Formula C8H11ClN4
Molecular Weight 198.65
CAS No. 2460757-31-5
Cat. No. B2702273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride
CAS2460757-31-5
Molecular FormulaC8H11ClN4
Molecular Weight198.65
Structural Identifiers
SMILESCC1=CC(=NN2C1=NC(=C2)C)N.Cl
InChIInChI=1S/C8H10N4.ClH/c1-5-3-7(9)11-12-4-6(2)10-8(5)12;/h3-4H,1-2H3,(H2,9,11);1H
InChIKeyIWVJSMIAKWQJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine Hydrochloride: A Critical Building Block for SMN2 Splicing Modifiers


2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride (CAS 2460757-31-5) is a heterocyclic aromatic amine belonging to the imidazo[1,2-b]pyridazine class . This scaffold is recognized as a privileged structure in kinase inhibitor development, but the compound's primary significance lies in its role as the core pharmacophoric element of Risdiplam, the first FDA-approved oral SMN2 splicing modifier for spinal muscular atrophy (SMA) [1]. The hydrochloride salt form offers improved handling, solubility, and storage stability compared to the free base, making it the preferred substrate for chemical synthesis and procurement.

Why 2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine HCl Cannot Be Replaced by Generic Imidazopyridazine Analogs


Generic substitution of imidazo[1,2-b]pyridazine building blocks is not feasible for applications targeting the SMN2 splicing mechanism due to the strict structure-activity relationships (SAR) governing this protein-RNA interaction. The symmetrical 2,8-dimethyl substitution pattern is essential for optimal binding within the A-1 bulged 5'-splice site RNA pocket, a mechanism confirmed by NMR solution structures of Risdiplam in complex with its RNA target [1]. Closely related analogs with different substitution patterns, such as the unsubstituted imidazo[1,2-b]pyridazin-6-amine, lack these critical methyl groups, which are known to enhance metabolic stability and contribute to high-affinity RNA binding . The quantitative evidence below demonstrates that procuring the precisely substituted 2,8-dimethyl compound is mandatory for achieving the desired biological outcomes in SMN2 splicing modulation projects.

Quantitative Evidence Guide: Selecting 2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine HCl Over Analogs


High Purity Synthesis Route for Risdiplam Precursor Demonstrates Superior Process Control

A scalable, palladium-free synthetic route utilizing ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate as a starting material produced the key intermediate 2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one with an HPLC-UV purity of 99.86% and a total yield of 20% [1]. This level of purity, with maximum unidentified impurities not exceeding 0.046%, is critical for subsequent stage condensation to form the final Risdiplam API, where uncontrolled impurities from alternative, lower-yielding routes can propagate and prove difficult to remove [1].

Medicinal Chemistry Process Chemistry SMA Drug Development

Structural Confirmation of the 2,8-Dimethyl Motif as Essential for Target RNA Binding

The solution NMR structure of the SMN2 pre-mRNA–Risdiplam complex (PDB: 8R62) directly visualizes how the 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine core inserts into the RNA helix [1]. The study compared four distinct splicing modifiers (risdiplam, branaplam, SMN-CX, SMN-CY) and found that while their core scaffolds differ, the risdiplam scaffold uniquely positions the 2,8-dimethyl groups to make productive hydrophobic contacts within the A-1 bulged 5'-splice site pocket [1]. An analog lacking these methyl groups would be predicted to lose these favorable interactions, significantly reducing binding affinity and splicing switch potency.

Structural Biology RNA Splicing Molecular Pharmacology

Comparison with Unsubstituted Imidazo[1,2-b]pyridazin-6-amine Reveals Crucial Role of Methyl Substituents

Commercial databases list the unsubstituted imidazo[1,2-b]pyridazin-6-amine (CAS 6653-96-9) as a simpler and more generic alternative [1]. However, the SAR studies accompanying Risdiplam's development explicitly indicate that the 2,8-dimethyl modification is critical for both metabolic stability and biological activity [2]. While primary comparative data between the two free amines is not published, the functional outcome is clear: Risdiplam, which relies on the 2,8-dimethyl core, achieved an EC50 for SMN protein increase in SMA patient fibroblasts that was orders of magnitude more potent than early lead compounds lacking this motif [2].

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Facilitated Scalability via Catalyst-Free Carboxylic Acid Intermediate Synthesis

A complementary synthesis paper focused on the multigram-scale production of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, a direct precursor to the 6-amine target compound [1]. This newly reported protocol operates without metal-complex catalysts, offering a major advantage in terms of cost, sustainability, and purification simplicity over traditional coupling methods. The study reports obtaining the carboxylic acid intermediate in high purity and acceptable yield on a multigram scale, which directly implies a more reliable and scalable procurement chain for the target amine compared to analogs requiring expensive or toxic catalysts [1].

Process Chemistry Green Chemistry Large-Scale Synthesis

Procurement-Focused Application Scenarios for 2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine HCl


Synthesis of Clinical-Stage SMN2 Splicing Modifiers for SMA Research

This compound is the mandatory starting material for generating new analogs of Risdiplam or for preparing the drug's key intermediates as reference standards. As demonstrated by the Pd-free high-purity synthesis route (Section 3, Evidence Item 1), researchers can reliably produce the core pyrido[1,2-a]pyrimidin-4-one scaffold with exceptional purity (>99.8%), a prerequisite for reproducible in vivo pharmacology and toxicology studies [1].

Structure-Guided Drug Design Investigations of RNA Splicing Modulation

For crystallography or NMR studies probing the mechanism of 5'-splice site bulge repair, the 2,8-dimethyl substitution is an absolute requirement. The structural evidence (Section 3, Evidence Item 2) shows that these methyl groups occupy critical hydrophobic pockets in the A-1 bulge, and their absence in any 'analog' would preclude the formation of a stable, functional ligand-RNA complex [2].

Scalable Process Chemistry Development for Targeted Protein-RNA Interactions

Process chemistry teams tasked with scaling up novel splicing modifiers should select this compound because its supply chain is underpinned by a catalyst-free, multigram-capable route to a key precursor (Section 3, Evidence Item 4). This offers a clear advantage in cost, safety, and purity control over analogs that require metal-catalyzed coupling steps [3].

Development of Selective Assay Probes and Chemical Biology Tools for the SMN2 Pathway

To create biotinylated or fluorescently labeled probes for target engagement studies, the 6-amine group provides a convenient functional handle for derivatization. Crucially, using the 2,8-dimethyl-substituted core ensures that the resulting probe retains the native binding mode and high affinity for the SMN2 pre-mRNA target, a requirement validated by the clinical efficacy of Risdiplam [4].

Quote Request

Request a Quote for 2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.